molecular formula C12H15O6- B14802830 1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester

1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester

Cat. No.: B14802830
M. Wt: 255.24 g/mol
InChI Key: VZDPUBOWVLWZIW-UHFFFAOYSA-M
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Description

1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester is a complex organic compound with a unique structure that includes a cyclohexane ring, carboxylic acid groups, and an acetyl-oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 1,3-Cyclohexanedicarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which 1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester exerts its effects involves interactions with specific molecular targets. The acetyl-oxo group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzymatic catalysis and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1,3-Cyclohexanedicarboxylic acid: Lacks the acetyl-oxo and ethyl ester groups.

    1,4-Cyclohexanedicarboxylic acid: Different position of carboxylic acid groups.

    Cyclohexanecarboxylic acid, 3-acetyl-4-oxo-, ethyl ester: Similar structure but different substitution pattern.

Uniqueness

1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester is unique due to the presence of both acetyl-oxo and ethyl ester groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H15O6-

Molecular Weight

255.24 g/mol

IUPAC Name

5-acetyl-5-ethoxycarbonyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C12H16O6/c1-3-18-11(17)12(7(2)13)5-4-9(14)8(6-12)10(15)16/h8H,3-6H2,1-2H3,(H,15,16)/p-1

InChI Key

VZDPUBOWVLWZIW-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1(CCC(=O)C(C1)C(=O)[O-])C(=O)C

Origin of Product

United States

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